ethyl (2R)-2-amino-2-(2-chlorophenyl)acetate
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Overview
Description
Ethyl (2R)-2-amino-2-(2-chlorophenyl)acetate is an organic compound with a chiral center, making it optically active
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R)-2-amino-2-(2-chlorophenyl)acetate typically involves the reaction of ethyl chloroacetate with 2-chloroaniline under basic conditions to form the intermediate ethyl 2-(2-chlorophenyl)glycinate. This intermediate is then subjected to a chiral resolution process to obtain the desired (2R)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts or chiral auxiliaries can enhance the enantioselectivity of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R)-2-amino-2-(2-chlorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium alkoxides (RO⁻).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
Ethyl (2R)-2-amino-2-(2-chlorophenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl (2R)-2-amino-2-(2-chlorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2S)-2-amino-2-(2-chlorophenyl)acetate: The enantiomer of the compound, which may have different biological activities and properties.
Ethyl 2-amino-2-(2-bromophenyl)acetate: A similar compound with a bromine atom instead of chlorine, which may exhibit different reactivity and applications.
Ethyl 2-amino-2-(2-fluorophenyl)acetate: A fluorinated analog that may have distinct pharmacological properties.
Uniqueness
Ethyl (2R)-2-amino-2-(2-chlorophenyl)acetate is unique due to its specific chiral configuration, which can significantly influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H12ClNO2 |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
ethyl (2R)-2-amino-2-(2-chlorophenyl)acetate |
InChI |
InChI=1S/C10H12ClNO2/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6,9H,2,12H2,1H3/t9-/m1/s1 |
InChI Key |
OGWSHNSYESVWSC-SECBINFHSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](C1=CC=CC=C1Cl)N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1Cl)N |
Origin of Product |
United States |
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